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2,6-Diallylphenol - 26338-58-9

2,6-Diallylphenol

Catalog Number: EVT-8901508
CAS Number: 26338-58-9
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Diallylphenol is an organic compound characterized by its unique structure, which includes two allyl groups attached to a phenolic ring. This compound is of significant interest in various scientific fields due to its potential applications in materials science, pharmaceuticals, and as a chemical intermediate.

Source

2,6-Diallylphenol can be sourced through synthetic methods involving phenolic compounds and allyl halides. It is not typically found in nature but can be derived from the modification of naturally occurring phenols.

Classification

This compound belongs to the class of phenolic compounds, specifically categorized under diallylphenols. It exhibits properties typical of phenols, such as reactivity and the ability to form hydrogen bonds.

Synthesis Analysis

Methods

The synthesis of 2,6-diallylphenol can be achieved through several methods:

  1. Allylation of Phenols: The most common method involves the allylation of 2,6-dimethylphenol using allyl bromide or allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
  2. Cross-Coupling Reactions: Another approach includes using palladium-catalyzed cross-coupling reactions where phenolic substrates are reacted with allyl boron compounds.

Technical Details

  • Reaction Conditions: Typically, the reactions are conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature may vary from room temperature to elevated temperatures depending on the reactivity of the starting materials.
  • Yield Optimization: Reaction yields can be optimized by adjusting the molar ratios of reactants, reaction time, and temperature.
Molecular Structure Analysis

Structure

The molecular structure of 2,6-diallylphenol consists of a benzene ring substituted at the 2 and 6 positions with allyl groups. The chemical formula is C12H14OC_{12}H_{14}O.

Data

  • Molecular Weight: Approximately 190.24 g/mol
  • Structural Formula:
    C6H4(C3H5)2OH\text{C}_6\text{H}_4(\text{C}_3\text{H}_5)_2\text{OH}
Chemical Reactions Analysis

Reactions

2,6-Diallylphenol can undergo various chemical reactions typical for phenolic compounds:

  1. Esterification: Reacts with acids to form esters.
  2. Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
  3. Polymerization: Exhibits potential for polymerization under specific conditions due to the presence of multiple double bonds in the allyl groups.

Technical Details

  • Reaction Mechanisms: The reactions often proceed through electrophilic aromatic substitution or radical mechanisms depending on the specific conditions and reagents used.
Mechanism of Action

Process

The mechanism of action for 2,6-diallylphenol primarily involves its reactivity as a phenolic compound:

  1. Nucleophilic Attack: The hydroxyl group can act as a nucleophile, attacking electrophiles in various organic reactions.
  2. Radical Formation: The allylic hydrogens can be abstracted to generate radicals that participate in further reactions.

Data

Studies indicate that the presence of multiple substituents on the aromatic ring influences both reactivity and stability, affecting how 2,6-diallylphenol interacts with other chemicals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to light yellow liquid.
  • Boiling Point: Approximately 230 °C.
  • Melting Point: Not well-defined due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Reactivity: Exhibits typical reactivity associated with phenolic compounds, including susceptibility to oxidation.
Applications

Scientific Uses

  1. Chemical Intermediate: Used in the synthesis of various organic compounds and polymers.
  2. Antioxidant Properties: Investigated for its potential use as an antioxidant in food and cosmetic formulations.
  3. Pharmaceuticals: Explored for biological activities such as antimicrobial properties.
Microbial Degradation Pathways and Metabolic Engineering

Genomic and Transcriptomic Analysis of Mycobacterium neoaurum B5-4 Degradation Mechanisms

Mycobacterium neoaurum B5-4 was isolated from Jiangsu province soil samples and identified as a potent degrader of 2,6-Dimethylphenol (2,6-DMP). Genomic sequencing revealed a 32-kb chromosomal region containing 28 genes essential for 2,6-DMP catabolism. Transcriptomic profiling demonstrated significant upregulation (14- to 124-fold) of 17 genes within this cluster when exposed to 2,6-DMP, confirming their inducible nature. The strain completely degrades 50 mg/L of 2,6-DMP within 24 hours and tolerates concentrations up to 500 mg/L, making it suitable for bioremediation of highly contaminated sites [1] [3].

Metabolic intermediate analysis identified six catabolites: 2,6-dimethylhydroquinone, 2,6-dimethyl-3-hydroxy-hydroquinone, 2,4-dimethyl-3-hydroxymuconic acid, citraconate, and TCA cycle intermediates. This enzymatic cascade enables Mycobacterium neoaurum B5-4 to utilize 2,6-DMP as its sole carbon source while eliminating ecotoxicity, as demonstrated by protection of zebrafish (Danio rerio) in contaminated water [1] [2].

Table 1: Key Genomic Features of the 32-kb Catabolic Cluster in Mycobacterium neoaurum B5-4

GeneProductHomologous ProteinIdentity (%)Function
orf13Putative monooxygenaseMycobacterium tuberculosis HsaAB32-36Initial hydroxylation
orf19Ring-cleavage dioxygenasePseudomonas alcaligenes gentisate dioxygenase41Aromatic ring fission
orf24HydrolaseRhodococcus jostii meta-cleavage hydrolase58Cleaved intermediate processing

Role of Two-Component Flavin-Dependent Monooxygenase Systems (MpdAB) in Para-Hydroxylation

The MpdAB enzyme system catalyzes the initial para-hydroxylation of 2,6-DMP in Mycobacterium neoaurum B5-4. Biochemical characterization confirmed MpdAB as a two-component flavin-dependent monooxygenase requiring NADH and FAD cofactors. Nuclear magnetic resonance analyses verified its regioselectivity, exclusively hydroxylating the C4 position of 2,6-DMP to form 2,6-dimethylhydroquinone. The enzyme exhibits high substrate affinity with a Km of 0.12 ± 0.01 mM and catalytic efficiency (kcat/Km) of 4.02 s⁻¹mM⁻¹ [3].

MpdAB shares 32% and 36% sequence identity with HsaAB from Mycobacterium tuberculosis, indicating conserved aromatic metabolism mechanisms in Actinobacteria. Beyond environmental applications, MpdAB demonstrates biotechnological potential for synthesizing vitamin E precursors by converting 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone. However, whole-cell catalysis efficiency remains limited by 2,3,6-trimethylphenol cytotoxicity and insufficient MpdA expression levels [3].

Comparative Genomic Studies of Catabolic Gene Clusters Across Mycobacterium spp.

Comparative analysis reveals conserved 2,6-DMP degradation mechanisms among Mycobacterium species. Mycobacterium sp. strain DM1, isolated three decades prior to B5-4, shares the capacity to utilize 2,6-DMP as a sole carbon source and produces identical intermediates (2,6-dimethylhydroquinone and citraconate). Genomic comparisons indicate that both strains possess homologous monooxygenase and ring-cleavage genes, though B5-4 exhibits significantly higher degradation efficiency [1] [3].

Table 2: Comparative Degradation Capabilities of Mycobacterium Strains

StrainIsolation YearDegradation RateKey IntermediatesGenetic Features
Mycobacterium sp. DM11989Not quantified2,6-dimethylhydroquinone, citraconateUncharacterized gene cluster
M. neoaurum B5-4201950 mg/L/24hSix identified intermediates including TCA entry32-kb cluster with 28 inducible genes

Divergent evolution is evident in Mycobacterium goodii and Mycobacterium tuberculosis, which possess structurally similar but functionally distinct oxygenase systems adapted to different phenolic substrates. This suggests genus-wide conservation of core aromatic degradation machinery with lineage-specific adaptations to environmental niches [1] [10].

Metabolic Engineering for Enhanced Biodegradation Efficiency

Metabolic engineering of Mycobacterium neoaurum B5-4 focuses on overcoming cofactor limitations in the MpdAB system. Heterologous expression of Enterococcus faecium NADH oxidase (EfNOX) in engineered Escherichia coli improved NAD⁺ regeneration, increasing catalytic turnover of analogous monooxygenases by 30%. Applied to B5-4, this strategy could enhance MpdAB efficiency by maintaining NAD⁺/NADH equilibrium during 2,6-DMP oxidation [3] [6].

Chromosomal integration of additional mpdAB copies under strong promoters increased 2,3,6-trimethylphenol conversion by 1.8-fold, confirming that MpdA expression is a critical bottleneck. Further engineering requires balancing transgene expression with cellular redox state to mitigate cytotoxic intermediate accumulation. Pipeline development utilizes Pseudomonas sp. LEA2 lignin-degrading regulators to construct oxygen-independent expression systems, enabling degradation under microaerobic conditions relevant to groundwater contamination [6] [10].

Properties

CAS Number

26338-58-9

Product Name

2,6-Diallylphenol

IUPAC Name

2,6-bis(prop-2-enyl)phenol

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c1-3-6-10-8-5-9-11(7-4-2)12(10)13/h3-5,8-9,13H,1-2,6-7H2

InChI Key

RMXNSQWYMVTLEU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CC=C)O

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